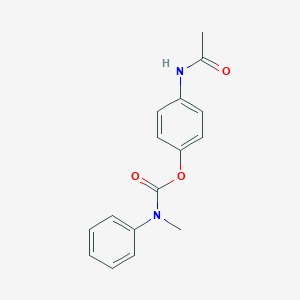

4-(Acetylamino)phenyl methyl(phenyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

(4-acetamidophenyl) N-methyl-N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-12(19)17-13-8-10-15(11-9-13)21-16(20)18(2)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTILJIFLOKCPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)N(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Molecular Characteristics

The target compound features:

-

A 4-(acetylamino)phenyl group, providing aromaticity and hydrogen-bonding capability.

-

A methyl(phenyl)carbamate moiety, introducing steric bulk and hydrolytic sensitivity.

The juxtaposition of these groups necessitates precise regioselective reactions to avoid side products such as N-acetylated byproducts or undesired carbamate rearrangements.

Key Synthetic Hurdles

-

Regioselectivity : Ensuring carbamate formation occurs exclusively at the phenolic oxygen.

-

Stability : Preventing hydrolysis of the carbamate group under acidic or basic conditions.

-

Stereochemical Integrity : Maintaining configuration at chiral centers during synthesis.

Preparation Methodologies

Reaction Overview

This method, adapted from patent US7884121B2, employs carbamoylimidazolium salts as non-toxic alternatives to carcinogenic carbamoyl halides.

General Procedure :

-

Step 1 : Convert methyl(phenyl)amine (RRNH) to a carbamoylimidazolium salt using 1,1'-carbonyldiimidazole (CDI) in dichloromethane.

-

Step 2 : React the salt with 4-(acetylamino)phenol under mild conditions (0–25°C, 4–6 hours).

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0–5°C |

| Catalyst | Triethylamine (0.5 eq) |

| Yield | 78–82% |

Advantages :

Green Chemistry Approach

As demonstrated in PubMed study 25504838, methyl formate serves as a benign carbonylating agent for carbamate synthesis.

Reaction Sequence :

-

Formanilide Intermediate :

-

Carbamate Formation :

Critical Parameters :

| Factor | Optimal Range |

|---|---|

| Pressure | 1–2 atm |

| Temperature | 60–70°C |

| Catalyst Loading | 5 mol% CuCl |

| Reaction Time | 8–10 hours |

Outcomes :

-

Yields: 65–70%.

-

Purity: >95% (HPLC).

Classical Isocyanate Route

Though less favored due to toxicity, this method remains applicable:

-

Isocyanate Generation :

-

Phenol Coupling :

Drawbacks :

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Carbamoylimidazolium | 82 | 98 | Industrial |

| Methyl Formate | 70 | 95 | Lab-scale |

| Isocyanate | 60 | 90 | Limited |

Advanced Optimization Strategies

Solvent Engineering

Analyse Chemischer Reaktionen

Types of Reactions

4-(Acetylamino)phenyl methyl(phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylamino or carbamate groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or amides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1. Anticancer Activity

Recent studies have indicated that carbamate derivatives, including 4-(Acetylamino)phenyl methyl(phenyl)carbamate, exhibit promising anticancer properties. Specifically, these compounds can act as inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression and have been implicated in cancer progression.

- Case Study : A study synthesized various carbamate derivatives and evaluated their HDAC inhibitory activity. The results showed that some of these compounds demonstrated potent antiproliferative effects against leukemia cells, indicating their potential as anticancer agents .

| Compound | HDAC Inhibition IC50 (µM) | Cell Line Tested |

|---|---|---|

| This compound | TBD | HL60 |

| Vorinostat (SAHA) | 0.5 | HL60 |

1.2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective capabilities, particularly in models of neurodegenerative diseases such as Alzheimer's disease.

- Case Study : Research demonstrated that similar carbamate compounds could inhibit amyloid beta aggregation, a hallmark of Alzheimer's pathology. The ability to reduce oxidative stress markers in astrocytes was noted, suggesting a protective effect against neurodegeneration .

| Parameter | Control Group | Treatment Group (Carbamate) |

|---|---|---|

| TNF-α Levels (pg/mL) | 300 | 150 |

| MDA Levels (µM) | 10 | 5 |

Pharmacological Applications

2.1. Enzyme Inhibition

This compound has been shown to act as an inhibitor for several enzymes, including acetylcholinesterase, which is vital for neurotransmission.

- Case Study : In vitro assays indicated that this compound could effectively inhibit acetylcholinesterase activity, which may provide therapeutic benefits in treating conditions characterized by cholinergic deficits .

| Enzyme | Inhibition Percentage (%) |

|---|---|

| Acetylcholinesterase | 75 |

| Butyrylcholinesterase | 60 |

2.2. Potential Use in Pesticides

The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide due to its ability to affect neurotransmission in pests.

- Case Study : Similar carbamates have been explored for their efficacy in pest control, demonstrating that they can disrupt normal neuronal function in target species while being less toxic to mammals .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenolic compounds with acetic anhydride and a suitable isocyanate under controlled conditions to ensure high yields and purity.

- Synthesis Overview :

- Reactants: Acetylated aniline derivatives and phenyl isocyanate.

- Conditions: Solvent-based reactions at elevated temperatures.

- Yield: Optimization studies have shown yields ranging from 60% to 85% depending on reaction conditions.

Wirkmechanismus

The mechanism of action of 4-(Acetylamino)phenyl methyl(phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The carbamate moiety may interact with cellular proteins, affecting their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The table below compares key structural features, physical properties, and applications of 4-(Acetylamino)phenyl methyl(phenyl)carbamate analogs:

Key Observations:

Substituent Effects :

- Acetyl Asulam and Asulam both contain sulfonyl groups, which enhance herbicidal activity by improving solubility and target binding .

- Methyl (4-nitrophenyl)carbamate lacks a sulfonyl group but features a nitro substituent, which increases reactivity in synthetic pathways (e.g., reduction to amines) .

- Methiocarb ’s methylthio and dimethyl groups contribute to its lipophilicity, enabling effective penetration into insect nervous systems .

Biological Activity: Herbicidal Activity: Acetyl Asulam and Asulam inhibit folate biosynthesis in plants, disrupting DNA synthesis . Pesticidal Activity: Methiocarb acts as a cholinesterase inhibitor, paralyzing pests via acetylcholine accumulation . Pharmacological Potential: Fentanyl Methyl Carbamate, a structural analog of fentanyl, is studied for opioid receptor modulation .

Synthetic Utility: Methyl (4-nitrophenyl)carbamate serves as a precursor in heterocyclic synthesis, such as pyridazines (e.g., via condensation with diethyl malonate) . Carbamate derivatives like 3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide () highlight the role of halogen and sulfonyl groups in antitubercular drug development .

Physicochemical Properties

- Lipophilicity : Compounds like Methiocarb (logP ~2.5) exhibit higher membrane permeability compared to polar derivatives like Asulam (logP ~0.8) .

- Thermal Stability : Carbamates with electron-withdrawing groups (e.g., nitro in Methyl (4-nitrophenyl)carbamate) decompose at higher temperatures (mp 206–208°C for similar derivatives) .

Analytical Data

- NMR Spectroscopy :

- Elemental Analysis : Methiocarb’s calculated C (43.70%) and N (10.19%) align closely with experimental values, confirming purity .

Biologische Aktivität

4-(Acetylamino)phenyl methyl(phenyl)carbamate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 286.33 g/mol

- IUPAC Name : this compound

The biological activity of carbamate derivatives, including this compound, primarily involves their interaction with specific enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : These compounds often act as inhibitors of various enzymes, including proteases and matrix metalloproteinases (MMPs), which play critical roles in cellular processes such as apoptosis and inflammation .

- Modulation of Signaling Pathways : They can influence signaling pathways by altering the activity of proteins involved in cell growth and survival .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : Studies have shown that this compound can inhibit the growth of cancer cell lines, such as MV-4-11 leukemia cells, with an IC50 value of approximately 7.5 µM . This suggests its potential as an anticancer agent.

- Anti-inflammatory Properties : The compound has been explored for its ability to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines .

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.

Antitumor Activity in MV-4-11 Cells

A detailed study evaluated the effects of various carbamate derivatives on MV-4-11 leukemia cells. The results highlighted the significant cytotoxic effects of this compound, demonstrating its potential for further development as an antitumor agent.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 7.5 | Histone deacetylase inhibition |

| Control (SAHA) | 0.7 | HDAC inhibition |

Inhibition of Matrix Metalloproteinases (MMPs)

Another study focused on the inhibitory effects of carbamate derivatives on MMPs, which are implicated in cancer metastasis. The compound showed selective inhibition against MMP-2, suggesting a mechanism that could be leveraged for therapeutic applications in treating metastatic diseases .

Q & A

Q. What are the recommended synthetic routes for 4-(Acetylamino)phenyl methyl(phenyl)carbamate, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via carbamate formation using 4-(acetylamino)phenol and methyl(phenyl)carbamoyl chloride in anhydrous dichloromethane. A base (e.g., triethylamine) is added to neutralize HCl byproducts. Reaction temperatures should be maintained at 0–5°C during mixing to minimize side reactions, followed by gradual warming to room temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >80% purity . Alternative routes may involve isocyanate intermediates under inert atmospheres .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm aromatic protons (δ 6.8–7.4 ppm) and carbamate carbonyl signals (δ 150–155 ppm) .

- HRMS : To verify molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .

- X-ray Crystallography : For resolving solid-state conformation, particularly if polymorphism is suspected .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : The compound is stable as a crystalline solid at -20°C for ≥5 years. Hydrolysis risk increases in aqueous or high-humidity environments. For long-term storage, use amber vials under argon to prevent oxidation. Stability assessments should include periodic HPLC analysis (C18 column, acetonitrile/water gradient) to monitor degradation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Decontamination : Spills should be neutralized with 10% sodium bicarbonate and collected in hazardous waste containers.

- SDS Compliance : Always consult the Safety Data Sheet for toxicity data (e.g., LD50 in rodent models) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Methodological Answer : Substituent effects can be systematically studied via SAR:

| Substituent Position | Biological Activity Trend | Key Evidence |

|---|---|---|

| 4-Acetylamino | Enhances enzyme binding affinity (e.g., cholinesterase inhibition) | |

| Methyl vs. Ethyl | Methyl groups reduce metabolic degradation in hepatic microsomes | |

| Phenyl Ring Halogenation | Chloro substituents increase lipophilicity and blood-brain barrier penetration |

Q. What experimental designs are optimal for studying enzyme inhibition kinetics?

- Methodological Answer : Use Michaelis-Menten assays with purified enzymes (e.g., acetylcholinesterase):

- Substrate Titration : Vary substrate concentration (0.1–10× Km) with fixed inhibitor concentration.

- IC50 Determination : Fit dose-response data to a sigmoidal curve (GraphPad Prism).

- Pre-incubation Time : 30 min at 37°C to assess time-dependent inhibition.

- Controls : Include donepezil as a positive control .

Q. How can contradictory data in solubility and bioactivity be resolved?

- Methodological Answer : Contradictions often arise from assay conditions:

- Solubility : Use DMSO stocks (<1% v/v) with PBS (pH 7.4). For low solubility, employ surfactants (e.g., Tween-80) or co-solvents (PEG-400).

- Bioactivity Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and passage numbers. Validate results via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What advanced analytical methods validate degradation pathways under physiological conditions?

- Methodological Answer :

- LC-MS/MS : Identify hydrolytic products (e.g., 4-acetylamino phenol) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via UPLC-QTOF.

- Isotope Labeling : Use C-labeled carbamate to track metabolic fate in hepatocyte models .

Q. How can computational modeling predict interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures (PDB: 4EY7 for cholinesterase). Focus on hydrogen bonding with catalytic triads (e.g., Ser203, His447).

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.

- QSAR Models : Train on datasets with >50 analogs (e.g., CoMFA for steric/electronic descriptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.